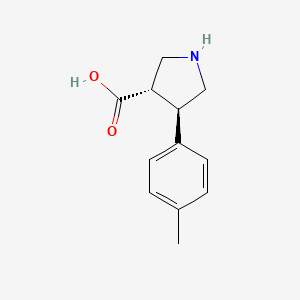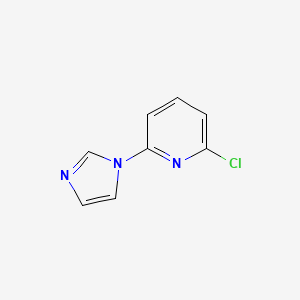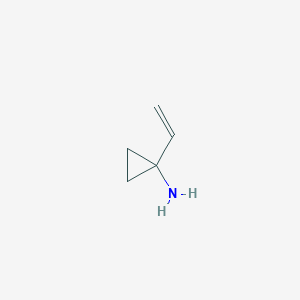![molecular formula C9H14ClNO2 B1463989 4-[2-(Methylamino)ethoxy]phenol hydrochloride CAS No. 857198-87-9](/img/structure/B1463989.png)
4-[2-(Methylamino)ethoxy]phenol hydrochloride
Vue d'ensemble
Description
4-[2-(Methylamino)ethoxy]phenol hydrochloride is an organic compound with the molecular formula C9H13NO2·HCl. It is a hydrochloride salt form of 4-[2-(methylamino)ethoxy]phenol, which is known for its various applications in scientific research and industry. This compound is characterized by its phenolic structure, which is substituted with a methylaminoethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)ethoxy]phenol hydrochloride typically involves the reaction of 4-hydroxyphenethylamine with methylamine in the presence of an appropriate solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 4-hydroxyphenethylamine and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.
Formation of Intermediate: The intermediate product is formed by the nucleophilic substitution of the hydroxyl group with the methylamino group.
Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient mixing of reactants.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Methylamino)ethoxy]phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenolic compounds.
Applications De Recherche Scientifique
4-[2-(Methylamino)ethoxy]phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(Methylamino)ethoxy]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-[2-(Methylamino)ethoxy]phenol hydrochloride can be compared with other similar compounds, such as:
N-Methyltyramine Hydrochloride: Similar structure but different functional groups, leading to distinct biological activities.
4-Hydroxyphenethylamine: Lacks the methylaminoethoxy substitution, resulting in different chemical reactivity and applications.
Phenylephrine Hydrochloride: A structurally related compound used as a decongestant, with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
4-[2-(methylamino)ethoxy]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-7-12-9-4-2-8(11)3-5-9;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBYGLAUYCAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)




![[9-(hydroxymethyl)-5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecan-2-yl]methanol](/img/structure/B1463917.png)






![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)

